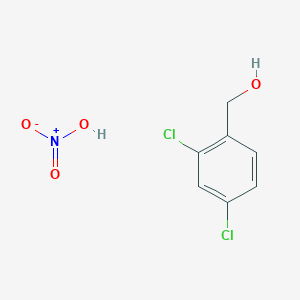
(2,4-Dichlorophenyl)methanol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)methanol is an organic compound with the chemical formula C7H6Cl2O. It is a derivative of benzyl alcohol where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges . Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the chemical formula HNO3. It is widely used in the production of fertilizers, explosives, and in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dichlorophenyl)methanol can be synthesized through the reduction of 2,4-dichlorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of (2,4-Dichlorophenyl)methanol involves the chlorination of benzyl alcohol followed by purification processes such as distillation and crystallization to obtain the desired product . Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to form nitric acid .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methanol undergoes various chemical reactions including:
Reduction: The compound can be reduced to 2,4-dichlorotoluene using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: 2,4-Dichlorobenzaldehyde.
Reduction: 2,4-Dichlorotoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dichlorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Incorporated in throat lozenges for its antiseptic properties.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The antiseptic properties of (2,4-Dichlorophenyl)methanol are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Nitric acid acts as a strong oxidizing agent, reacting with various organic and inorganic substances, often resulting in the formation of nitrogen oxides and other by-products .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Similar structure but lacks the methanol group.
2,4-Dichlorophenoxyacetic acid: A herbicide with similar chlorinated aromatic structure.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
(2,4-Dichlorophenyl)methanol is unique due to its specific substitution pattern and its application as an antiseptic in medical formulations . Its dual chlorination provides enhanced stability and reactivity compared to non-chlorinated analogs .
Properties
CAS No. |
91735-03-4 |
|---|---|
Molecular Formula |
C7H7Cl2NO4 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methanol;nitric acid |
InChI |
InChI=1S/C7H6Cl2O.HNO3/c8-6-2-1-5(4-10)7(9)3-6;2-1(3)4/h1-3,10H,4H2;(H,2,3,4) |
InChI Key |
ZMNCENMBZTZMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


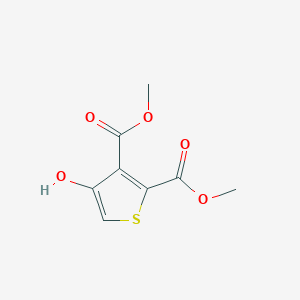
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
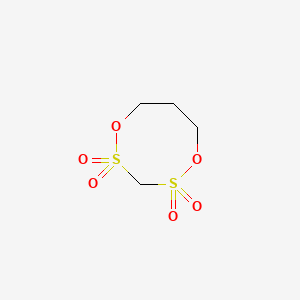
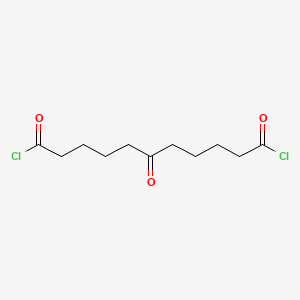
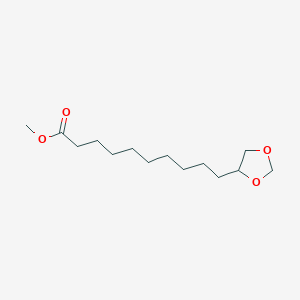
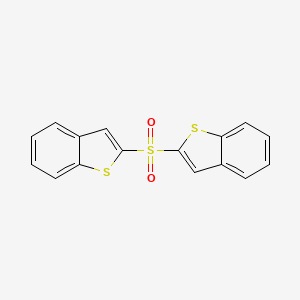
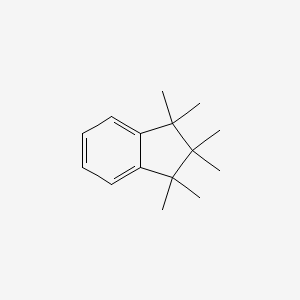
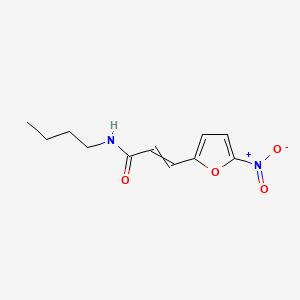
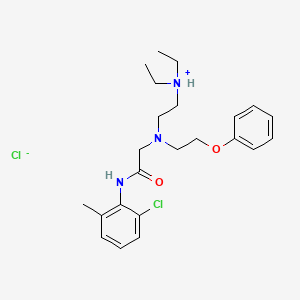
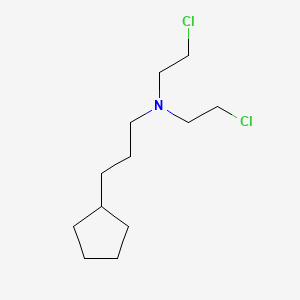
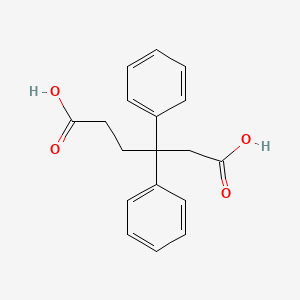

![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
